molecular formula C9H16O2 B14616307 (2S)-5-oxo-2-propan-2-ylhexanal CAS No. 57213-53-3

(2S)-5-oxo-2-propan-2-ylhexanal

Cat. No.: B14616307
CAS No.: 57213-53-3
M. Wt: 156.22 g/mol
InChI Key: JUZXYQBZHRMZNQ-SECBINFHSA-N
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Description

(2S)-5-oxo-2-propan-2-ylhexanal is an organic compound with a unique structure that includes a ketone and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-5-oxo-2-propan-2-ylhexanal can be achieved through several methods. One common approach involves the aldol condensation reaction, where an aldehyde and a ketone react in the presence of a base to form a β-hydroxy ketone, which is then dehydrated to yield the desired product. The reaction conditions typically include a base such as sodium hydroxide or potassium hydroxide and a solvent like ethanol or water.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the catalytic hydrogenation of a precursor compound, followed by selective oxidation. The use of catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) can enhance the reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(2S)-5-oxo-2-propan-2-ylhexanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The ketone and aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted derivatives with nucleophiles.

Scientific Research Applications

(2S)-5-oxo-2-propan-2-ylhexanal has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of (2S)-5-oxo-2-propan-2-ylhexanal involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins, enzymes, or DNA, potentially altering their function and activity.

Comparison with Similar Compounds

Similar Compounds

    (2S)-5-oxo-2-methylhexanal: Similar structure but with a methyl group instead of an isopropyl group.

    (2S)-5-oxo-2-ethylhexanal: Similar structure but with an ethyl group instead of an isopropyl group.

Uniqueness

(2S)-5-oxo-2-propan-2-ylhexanal is unique due to its specific functional groups and stereochemistry, which confer distinct reactivity and properties compared to its analogs. The presence of both a ketone and an aldehyde group allows for diverse chemical transformations and applications.

Properties

CAS No.

57213-53-3

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

(2S)-5-oxo-2-propan-2-ylhexanal

InChI

InChI=1S/C9H16O2/c1-7(2)9(6-10)5-4-8(3)11/h6-7,9H,4-5H2,1-3H3/t9-/m1/s1

InChI Key

JUZXYQBZHRMZNQ-SECBINFHSA-N

Isomeric SMILES

CC(C)[C@H](CCC(=O)C)C=O

Canonical SMILES

CC(C)C(CCC(=O)C)C=O

Origin of Product

United States

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